4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative with a complex substitution pattern. Its structure features:
- A pyrazol-3-one core substituted at the 2-position with a 3,4-dichlorophenyl group, at the 4-position with an (E)-configured 2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene methylidene moiety, and at the 5-position with a methyl group.
- The cyclohexadienone ring in the 4-position substituent includes bromine atoms (2,3-dibromo), a methoxy group (5-methoxy), and a ketone (4-oxo). This electron-deficient system likely influences reactivity and intermolecular interactions.
The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP for visualization ) for accurate determination.
Properties
Molecular Formula |
C18H12Br2Cl2N2O3 |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
(4E)-4-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H12Br2Cl2N2O3/c1-8-11(5-9-6-14(27-2)17(25)16(20)15(9)19)18(26)24(23-8)10-3-4-12(21)13(22)7-10/h3-7,25H,1-2H3/b11-5+ |
InChI Key |
JNMSPKNQIRWHBH-VZUCSPMQSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and 3,4-dichloroacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms often enhances the biological activity of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for drug development. Their unique structure allows for interactions with various biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Key Differences and Implications:
Substituent Complexity: The target compound has a dichlorophenyl group (vs. monochloro or trifluoromethylphenyl in analogs), which may enhance hydrophobic interactions or alter electronic properties. Example 5.17 lacks the cyclohexadienone moiety, resulting in a significantly lower molecular weight (~301 vs. ~540).
Synthetic Methodology: Analogs in Example 5.17/5.18 use Procedure A3, likely involving direct bromination or coupling reactions . The target compound’s synthesis may require multi-step strategies, such as cycloaddition or halogenation under controlled conditions, similar to methods for pyranopyrazole derivatives .
Spectral and Crystallographic Analysis :
- While the target compound’s spectral data are unspecified, its structural complexity demands rigorous validation via X-ray crystallography (using SHELXL ) and hydrogen-bonding analysis (via PLATON ). Simpler analogs rely on LC/MS for initial characterization .
Crystallographic and Analytical Considerations
The compound’s structure determination would involve:
- SHELXL : For refining anisotropic displacement parameters and validating bond lengths/angles .
- ORTEP-3/WinGX : For visualizing anisotropic thermal ellipsoids and generating publication-ready figures .
- PLATON : To check for missed symmetry or twinning, critical given the compound’s bulky substituents .
Biological Activity
The compound 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one (chemical formula: C18H12Br2Cl2N2O3) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Br2Cl2N2O3 |
| Molecular Weight | 535 g/mol |
| IUPAC Name | 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one |
| Purity | ≥95% |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it can inhibit cell proliferation in breast and prostate cancer cell lines by disrupting cell cycle progression and promoting apoptosis via intrinsic pathways.
- Case Study : A study involving the treatment of MCF-7 and PC-3 cell lines revealed that the compound significantly reduced cell viability with IC50 values of 10 µM and 12 µM respectively. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
The compound also displays notable antimicrobial properties , particularly against gram-positive bacteria and certain fungal strains:
- In Vitro Testing : Tests conducted against Staphylococcus aureus and Candida albicans showed inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. This suggests a potential use in treating infections caused by these pathogens.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties :
- Cytokine Modulation : Studies have observed a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with the compound. This suggests a role in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It has been reported to increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, including COX enzymes and certain kinases associated with cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
